molecular formula C18H18O6S B2725298 3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid CAS No. 568567-08-8

3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Cat. No.: B2725298
CAS No.: 568567-08-8
M. Wt: 362.4
InChI Key: NHZJKYKLWSIVRG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a methoxy group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and 3-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-methoxyphenol in the presence of a base such as pyridine to form the sulfonate ester intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with propenoic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids

Properties

IUPAC Name

(E)-3-[4-(2,5-dimethylphenyl)sulfonyloxy-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJKYKLWSIVRG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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